N-Hydroxybenzenesulfonamide
N-Hydroxybenzenesulfonamide
Nitric Oxide (NO) is a free radical gas that is involved in a variety of biological processes including regulation vascular tone, neuronal signaling, and host defense. Nitroxyl (HNO) is the one electron reduced form of nitric oxide. Piloty’s acid is one of the best known and most widely used HNO donors. Under basic conditions Piloty’s acid decomposes to HNO and benzenesulfinate anion. The rate of HNO release at pH 7 is very slow (t½ = 5,500 minutes) making its use most effective above pH 8.0. The half-life of Piloty’s acid decreases with an increase in pH to 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively. Piloty’s acid also inhibits yeast aldehyde dehydrogenase with an IC50 or 48 µM.
Brand Name:
Vulcanchem
CAS No.:
599-71-3
VCID:
VC0029453
InChI:
InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
SMILES:
C1=CC=C(C=C1)S(=O)(=O)NO
Molecular Formula:
C6H7NO3S
Molecular Weight:
173.19 g/mol
N-Hydroxybenzenesulfonamide
CAS No.: 599-71-3
Reference Standards
VCID: VC0029453
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol
CAS No. | 599-71-3 |
---|---|
Product Name | N-Hydroxybenzenesulfonamide |
Molecular Formula | C6H7NO3S |
Molecular Weight | 173.19 g/mol |
IUPAC Name | N-hydroxybenzenesulfonamide |
Standard InChI | InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H |
Standard InChIKey | BRMDATNYMUMZLN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)NO |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NO |
Description | Nitric Oxide (NO) is a free radical gas that is involved in a variety of biological processes including regulation vascular tone, neuronal signaling, and host defense. Nitroxyl (HNO) is the one electron reduced form of nitric oxide. Piloty’s acid is one of the best known and most widely used HNO donors. Under basic conditions Piloty’s acid decomposes to HNO and benzenesulfinate anion. The rate of HNO release at pH 7 is very slow (t½ = 5,500 minutes) making its use most effective above pH 8.0. The half-life of Piloty’s acid decreases with an increase in pH to 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively. Piloty’s acid also inhibits yeast aldehyde dehydrogenase with an IC50 or 48 µM. |
Synonyms | enzenesulfohydroxamic acid Piloty's acid |
Reference | 1.Beckman, J.S., and Koppenol, W.H. Nitric oxide, superoxide, and peroxynitrite: The good, the bad, and the ugly. American Journal of Physiology 271, C1424-C1437 (1996). |
PubChem Compound | 69033 |
Last Modified | Nov 11 2021 |
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